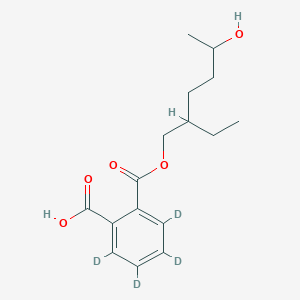

2,3,4,5-Tetradeuterio-6-(2-ethyl-5-hydroxyhexoxy)carbonylbenzoic acid

Übersicht

Beschreibung

2,3,4,5-Tetradeuterio-6-(2-ethyl-5-hydroxyhexoxy)carbonylbenzoic acid, also known as [2H4]-Clopidogrel carboxylic acid, is a deuterated analog of Clopidogrel carboxylic acid. Clopidogrel is a widely used antiplatelet drug that is prescribed to prevent blood clots in patients with cardiovascular diseases. The deuterated analog of Clopidogrel carboxylic acid is currently being researched for its potential benefits in improving the efficacy and safety of Clopidogrel.

Wirkmechanismus

Clopidogrel works by inhibiting the activation of platelets, which are responsible for forming blood clots. The deuterated analog of Clopidogrel carboxylic acid works in a similar way, but with a slower metabolism, it has the potential to provide a longer duration of action.

Biochemische Und Physiologische Effekte

The deuterated analog of Clopidogrel carboxylic acid has been shown to have similar biochemical and physiological effects as Clopidogrel. It inhibits the activation of platelets and reduces the risk of blood clots. However, the slower metabolism of the drug can result in a longer duration of action and a reduced risk of adverse effects.

Vorteile Und Einschränkungen Für Laborexperimente

The deuterated analog of Clopidogrel carboxylic acid can be used in lab experiments to study the pharmacokinetics and pharmacodynamics of Clopidogrel. The slower metabolism of the drug can provide more accurate data on the drug's duration of action and potential adverse effects. However, the deuterated analog is more expensive to produce and may not be widely available.

Zukünftige Richtungen

1. Further studies are needed to determine the optimal dosing and administration of the deuterated analog of Clopidogrel carboxylic acid.

2. The potential benefits of the deuterated analog in reducing the risk of adverse effects in poor metabolizers of Clopidogrel should be further explored.

3. The deuterated analog could be studied in combination with other antiplatelet drugs to determine if it provides additional benefits.

4. The potential benefits of the deuterated analog in other cardiovascular diseases should be investigated.

5. The deuterated analog could be studied in other areas of medicine where Clopidogrel is used, such as in the prevention of stent thrombosis.

Conclusion:

2,3,4,5-Tetradeuterio-6-(2-ethyl-5-hydroxyhexoxy)carbonylbenzoic acid is a deuterated analog of Clopidogrel carboxylic acid that is currently being researched for its potential benefits in improving the efficacy and safety of Clopidogrel. The slower metabolism of the drug can provide a longer duration of action and a reduced risk of adverse effects. Further studies are needed to determine the optimal dosing and administration of the deuterated analog and to explore its potential benefits in other areas of medicine.

Synthesemethoden

The synthesis of 2,3,4,5-Tetradeuterio-6-(2-ethyl-5-hydroxyhexoxy)carbonylbenzoic acid involves the deuterium labeling of Clopidogrel carboxylic acid. This can be achieved through a series of chemical reactions that involve the use of deuterated reagents and solvents. The final product is purified using chromatography techniques.

Wissenschaftliche Forschungsanwendungen

The deuterated analog of Clopidogrel carboxylic acid has been studied for its potential benefits in improving the efficacy and safety of Clopidogrel. The deuterium labeling of Clopidogrel carboxylic acid can lead to a slower metabolism of the drug, which can result in a longer duration of action and a reduced risk of adverse effects. This can be particularly beneficial in patients who are poor metabolizers of Clopidogrel.

Eigenschaften

IUPAC Name |

2,3,4,5-tetradeuterio-6-(2-ethyl-5-hydroxyhexoxy)carbonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O5/c1-3-12(9-8-11(2)17)10-21-16(20)14-7-5-4-6-13(14)15(18)19/h4-7,11-12,17H,3,8-10H2,1-2H3,(H,18,19)/i4D,5D,6D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYPQSGURZSTFSX-UGWFXTGHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC(C)O)COC(=O)C1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCC(CC)CCC(C)O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50477203 | |

| Record name | FT-0672472 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50477203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mono(2-ethyl-5-hydroxyhexyl) Phthalate-d4 | |

CAS RN |

679789-43-6 | |

| Record name | FT-0672472 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50477203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(Phenanthro[9,10-d]oxazol-2-yl)phenyl isothiocyanate](/img/structure/B126553.png)

![5-[2-[(9H-fluoren-9-ylmethoxycarbonylamino)-(4-methylsulfinylphenyl)methyl]-5-methylsulfinylphenoxy]pentanoic acid](/img/structure/B126566.png)